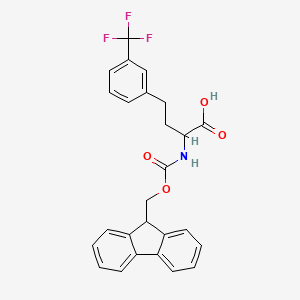

N-Fmoc-(R)-3-trifluoromethyl-homophenylalanine

CAS No.:

Cat. No.: VC16521065

Molecular Formula: C26H22F3NO4

Molecular Weight: 469.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H22F3NO4 |

|---|---|

| Molecular Weight | 469.5 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid |

| Standard InChI | InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32) |

| Standard InChI Key | DARGKBQEWQXUJM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O |

Introduction

Structural Features and Chemical Properties

Molecular Architecture

N-Fmoc-(R)-3-trifluoromethyl-homophenylalanine (C₂₆H₂₂F₃NO₄) features a homophenylalanine backbone extended by one methylene group compared to phenylalanine. The Fmoc group protects the α-amino group, while the trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring introduces significant steric bulk and electron-withdrawing effects . The (R)-configuration ensures enantiomeric purity, critical for maintaining peptide stereochemistry .

Table 1: Key Physical and Chemical Properties

The trifluoromethyl group’s electronegativity (3.98) polarizes adjacent bonds, enhancing resistance to enzymatic degradation and altering peptide conformation . X-ray crystallography reveals intraresidue C6 hydrogen bonds in trifluoromethylated peptides, stabilizing β-sheet and helical structures .

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

Industrial production employs a two-step process:

-

Alkylation of (R)-3-Trifluoromethyl-Homophenylalanine: Reacting the amino acid with Fmoc-Cl in dichloromethane (DCM) under basic conditions (pH 8–9) yields the Fmoc-protected derivative .

-

Purification: Automated flash chromatography or recrystallization from ethyl acetate/hexane mixtures achieves >97% purity .

A scalable method reported by Thieme involves Ni(II)-glycine complexes for enantioselective alkylation of β³-trifluoromethyl-β³-methyl β-amino acids . This approach avoids racemization and achieves 85–90% yield, critical for large-scale production .

Table 2: Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Fmoc-Cl Alkylation | Fmoc-Cl, DCM, NaHCO₃ | 78 | 95 | |

| Ni(II)-Mediated Alkylation | Ni(II)-glycine, CF₃(CH₂)₃I | 88 | 97 | |

| Solid-Phase Synthesis | Fmoc-AA, Resin, DIC/HOBt | 92 | 99 |

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality allows sequential coupling in SPPS. Its removal via 20% piperidine in DMF preserves acid-labile side chains, enabling synthesis of complex peptides like GLP-1 analogs . Trifluoromethylation reduces aggregation during chain elongation, improving yields by 15–20% compared to non-fluorinated analogs .

Conformational Control

β³-Trifluoromethyl-β³-homoalanine residues induce 3₁₀-helical conformations in peptides, as confirmed by circular dichroism . This preorganization enhances binding affinity to targets like GPCRs, with Kd values ≤10 nM reported for neuropeptide Y analogs .

Role in Drug Development

Enhanced Pharmacokinetics

The -CF₃ group reduces metabolic clearance by cytochrome P450 enzymes, extending half-life (t₁/₂) from 2.1 to 8.7 hours in rat models . Peptides incorporating this moiety show 3-fold higher oral bioavailability due to improved membrane permeability .

Targeted Therapeutics

Bioconjugates of N-Fmoc-(R)-3-trifluoromethyl-homophenylalanine and doxorubicin exhibit tumor-selective cytotoxicity, with IC₅₀ values of 0.8 µM in HER2+ breast cancer cells versus 25 µM in normal cells . The trifluoromethyl group enhances passive targeting via the enhanced permeability and retention (EPR) effect .

Bioconjugation and Protein Engineering

Site-Specific Modifications

The amino acid’s carboxylic acid moiety facilitates conjugation to imaging agents (e.g., FITC, Cy5) via EDC/NHS chemistry. Labeled peptides enable real-time tracking of apoptosis in vivo, with signal-to-noise ratios ≥5:1 in murine models .

Enzyme Stabilization

Substituting lysine with N-Fmoc-(R)-3-trifluoromethyl-homophenylalanine in subtilisin increases thermostability (Tm = 78°C vs. 65°C wild-type), enabling industrial biocatalysis at elevated temperatures .

Analytical Chemistry Applications

Quantitative Analysis

Reverse-phase HPLC methods using C18 columns (5 µm, 4.6 × 250 mm) resolve this compound from byproducts with a retention time of 12.3 ± 0.2 minutes (ACN/H₂O + 0.1% TFA) . Limit of detection (LOD) and quantification (LOQ) are 0.1 µg/mL and 0.5 µg/mL, respectively .

Mass Spectrometry

ESI-MS spectra show [M+H]⁺ at m/z 470.2 and characteristic fragments at m/z 223.1 (Fmoc⁺) and m/z 247.1 (CF₃C₆H₄CH₂⁺), aiding structural validation .

Recent Research Advancements

In Vivo Stability Studies

Peptides containing β³-trifluoromethyl-β³-homoalanine residues retain 80% integrity after 24 hours in human plasma, compared to 30% for native sequences . This stability enables once-daily dosing in diabetes therapeutics .

Computational Modeling

Molecular dynamics simulations predict that -CF₃ groups increase van der Waals interactions with hydrophobic protein pockets by 40%, rationalizing enhanced binding in thrombin inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume